Product packaging for 1-(Heptan-2-YL)piperidine(Cat. No.:CAS No. 150617-75-7)

1-(Heptan-2-YL)piperidine

Cat. No.: B128432
CAS No.: 150617-75-7
M. Wt: 183.33 g/mol
InChI Key: HICFBGAAUGIFGF-UHFFFAOYSA-N
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Description

1-(Heptan-2-yl)piperidine is a chemical compound of interest in scientific research and development, particularly within medicinal and organic chemistry. Its structure, featuring a piperidine ring substituted with a heptanyl chain, makes it a potential building block or intermediate in the synthesis of more complex molecules. Researchers may utilize this compound in the exploration of new pharmacologically active substances or as a precursor in method development and library synthesis for drug discovery projects. The piperidine moiety is a common scaffold found in many approved pharmaceuticals and biologically active compounds, underscoring its utility in the design of novel therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please consult the safety data sheet prior to handling. Specific chemical and physical property data for this compound is currently being updated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N B128432 1-(Heptan-2-YL)piperidine CAS No. 150617-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-heptan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFBGAAUGIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566138
Record name 1-(Heptan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150617-75-7
Record name 1-(Heptan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Spectroscopic Characterization of 1 Heptan 2 Yl Piperidine

X-ray Crystallography and Solid-State Structural Analysis

While the previously mentioned spectroscopic techniques provide a wealth of information about the molecular structure, X-ray crystallography offers the most definitive and detailed picture of the molecule's three-dimensional arrangement in the solid state. nih.gov This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the 1-(Heptan-2-YL)piperidine molecule.

The piperidine (B6355638) ring is known to adopt a chair conformation in most of its derivatives to minimize steric strain. researchgate.net X-ray analysis would confirm this conformation for this compound and determine the orientation of the heptyl substituent (axial vs. equatorial).

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. researchgate.net This packing is governed by intermolecular interactions. For this compound, which lacks strong hydrogen bond donors and aromatic rings, the crystal packing would be primarily dictated by weaker forces.

Conformational Analysis and Stereochemical Characterization

The three-dimensional structure of this compound, specifically its conformational preferences and stereochemical properties, is crucial for understanding its chemical behavior and potential interactions. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be built upon the well-established principles of conformational analysis of piperidine rings and the stereochemistry of chiral amines.

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation, which minimizes both angle and torsional strain. wikipedia.org For a substituted piperidine such as this compound, the key conformational questions revolve around the orientation of the N-substituent and the puckering of the ring itself.

Ring Conformation:

Similar to cyclohexane, the piperidine ring exists in a dynamic equilibrium between two chair conformers. However, other conformations, such as the boat and twist-boat, are significantly higher in energy and are generally considered as transition states rather than stable conformers under normal conditions. ias.ac.innih.gov The energy barrier for ring inversion in piperidine is a key factor in its conformational dynamics. wikipedia.org

Substituent Orientation:

The heptan-2-yl group attached to the nitrogen atom can occupy either an axial or an equatorial position. The preference for one orientation over the other is dictated by steric interactions.

Equatorial Preference: In the case of N-alkylated piperidines, the substituent generally prefers the equatorial position to minimize steric hindrance. wikipedia.org An axial substituent would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C6 of the piperidine ring. The bulky heptan-2-yl group would create substantial steric strain in the axial position. Therefore, the conformer with the equatorial N-(heptan-2-yl) group is expected to be the most stable and, thus, the most populated at equilibrium. This preference is a well-documented phenomenon in the conformational analysis of substituted piperidines. acs.org

Nitrogen Inversion: Another important conformational process in piperidine is nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly flips. This process allows for the interconversion of the N-substituent between axial and equatorial positions without ring inversion. The energy barrier for nitrogen inversion is typically lower than for ring inversion. wikipedia.org

The conformational equilibrium can be influenced by various factors, including the solvent and the presence of other substituents on the ring. d-nb.infonih.gov However, for a simple N-alkylpiperidine like this compound in a non-polar solvent, the equatorial preference of the alkyl group is the dominant factor.

Table 1: Predicted Conformational Preferences for this compound

ConformerN-(Heptan-2-YL) OrientationRelative StabilityKey Interactions
Chair 1EquatorialMore StableMinimized steric interactions.
Chair 2AxialLess StableSignificant 1,3-diaxial steric strain.
Twist-Boat-UnstableHigh torsional and steric strain.

The this compound molecule possesses a chiral center at the second carbon atom of the heptyl chain. This means that the compound can exist as a pair of enantiomers, (R)-1-(heptan-2-yl)piperidine and (S)-1-(heptan-2-yl)piperidine. Consequently, the assessment of its chiral purity and the determination of its enantiomeric excess (ee) are critical aspects of its stereochemical characterization. nih.gov

The synthesis of chiral piperidines can be achieved through various asymmetric methods, aiming to produce an excess of one enantiomer over the other. researchgate.netrsc.org Following a synthesis, it is essential to determine the enantiomeric composition of the product. Several analytical techniques are commonly employed for this purpose.

Methods for Determining Enantiomeric Excess:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. nih.gov The stationary phase of the HPLC column is chiral and interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of a chiral compound can be converted into diastereomers, which have different NMR spectra. nih.gov Chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of the two enantiomers in the ¹H or ¹³C NMR spectra. Alternatively, chiral solvating agents can form transient diastereomeric complexes with the enantiomers, also resulting in the separation of NMR signals. The integration of these separated signals allows for the quantification of the enantiomeric ratio.

Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase to separate the enantiomers, which can then be detected and quantified.

The choice of method depends on the specific properties of the compound and the available instrumentation. For this compound, both chiral HPLC and NMR spectroscopy would be suitable techniques for determining its enantiomeric excess.

Table 2: Common Analytical Techniques for Determining Enantiomeric Excess

TechniquePrincipleAdvantages
Chiral HPLCDifferential interaction with a chiral stationary phase leading to separation.High accuracy, good resolution for a wide range of compounds.
Chiral GCSeparation of volatile enantiomers on a chiral stationary phase.High efficiency and sensitivity for volatile compounds.
NMR SpectroscopyUse of chiral auxiliaries to create diastereomeric environments, resulting in distinct NMR signals for each enantiomer.Provides structural information in addition to enantiomeric ratio; can be non-destructive.

Reactivity and Reaction Mechanisms of 1 Heptan 2 Yl Piperidine

Intrinsic Reactivity Patterns of the Piperidine (B6355638) Moiety

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a common motif in many natural products and synthetic compounds. Its reactivity is largely centered around the nitrogen atom and the adjacent α-carbon atoms.

Nucleophilic and Electrophilic Reactivity of the Nitrogen Atom

The nitrogen atom in 1-(heptan-2-yl)piperidine possesses a lone pair of electrons, rendering it both a nucleophile and a Brønsted-Lowry base. Its nucleophilicity is influenced by the steric hindrance imposed by the heptan-2-yl group and the piperidine ring itself. Generally, secondary amines like piperidine are considered to be strong nucleophiles. masterorganicchemistry.comresearchgate.net

Nucleophilic Reactivity: The lone pair on the nitrogen can readily attack electrophilic centers. This includes reactions with alkyl halides (quaternization), acyl halides (amidation), and carbonyl compounds (formation of iminium ions). The nucleophilicity of N-alkylpiperidines is generally greater than that of acyclic secondary amines due to the fixed conformation of the ring, which can reduce steric hindrance around the nitrogen. masterorganicchemistry.com

Electrophilic Reactivity: While the nitrogen atom is primarily nucleophilic, it can react with strong electrophiles. Protonation by acids is a fundamental reaction, forming the corresponding piperidinium (B107235) salt. In the context of more complex electrophilic attack, the nitrogen can be oxidized to form an N-oxide, a key intermediate in certain functionalization reactions. organicreactions.org

Reaction TypeReagentProduct TypeComments
Nucleophilic Reactions
AlkylationAlkyl halide (e.g., CH₃I)Quaternary ammonium (B1175870) saltThe nitrogen attacks the electrophilic carbon of the alkyl halide.
AcylationAcyl halide (e.g., CH₃COCl)AmideThe nitrogen attacks the carbonyl carbon of the acyl halide.
Michael Additionα,β-Unsaturated carbonylβ-Amino carbonyl compoundThe nitrogen acts as a nucleophile in a conjugate addition.
Electrophilic Reactions
ProtonationAcid (e.g., HCl)Piperidinium saltThe lone pair accepts a proton.
OxidationPeroxy acid (e.g., m-CPBA)N-oxideThe nitrogen is oxidized to form a tertiary amine N-oxide.

Reactions at the Carbon Centers of the Piperidine Ring

The carbon atoms of the piperidine ring, particularly those α to the nitrogen (C2 and C6), are susceptible to reaction, primarily through the formation of an iminium ion intermediate. acs.org This electrophilic species can then be attacked by a variety of nucleophiles.

A classic method for generating an iminium ion from a tertiary amine like this compound is the Polonovski-Potier reaction . synarchive.comyoutube.com This reaction involves the treatment of the corresponding N-oxide with an activating agent, typically trifluoroacetic anhydride (B1165640) (TFAA). The reaction proceeds via an E2-like elimination mechanism, where a proton is abstracted from a carbon α to the nitrogen. youtube.com For this compound, this can lead to the formation of an endocyclic iminium ion, which is a powerful electrophile.

Once formed, this iminium ion can be trapped by a range of nucleophiles, leading to the introduction of a substituent at the α-position of the piperidine ring. This two-step sequence of N-oxidation followed by Polonovski-Potier reaction and nucleophilic addition represents a versatile strategy for the α-functionalization of N-alkylpiperidines. acs.org

NucleophileProduct of Reaction with Iminium Ion
Cyanide (e.g., KCN)α-Aminonitrile
Grignard reagents (e.g., RMgBr)α-Alkylated piperidine
Organolithium reagents (e.g., RLi)α-Alkylated piperidine
Enolatesα-(β-Ketoalkyl)piperidine
Hydride (e.g., NaBH₄)Reduction to the parent amine

Reactivity of the Heptan-2-YL Substituent

The heptan-2-yl group is a saturated secondary alkyl chain. Its reactivity is primarily associated with the C-H bonds, which can undergo radical-mediated reactions, particularly oxidation.

Oxidation and Reduction Pathways of the Alkyl Chain

Oxidation: The C-H bonds of the heptan-2-yl chain can be oxidized under various conditions. The reactivity of these bonds towards radical abstraction is not uniform. Tertiary C-H bonds are the most reactive, followed by secondary, and then primary C-H bonds. nih.govstackexchange.com This is due to the greater stability of the resulting secondary and tertiary radicals compared to primary radicals. stackexchange.com In the heptan-2-yl group of this compound, there are multiple secondary C-H bonds and two primary C-H bonds (at the methyl groups).

The bond dissociation energies (BDEs) of the C-H bonds in n-heptane provide a good model for the relative reactivity of the different positions in the heptan-2-yl chain. Lower BDEs indicate weaker bonds and a higher propensity for homolytic cleavage. nih.gov

C-H Bond Position in n-HeptaneBond Dissociation Energy (kcal/mol)
Primary (C1-H)100.4
Secondary (C2-H)97.5
Secondary (C3-H)97.5
Secondary (C4-H)97.5

Data adapted from studies on n-heptane and related alkanes. nih.govacs.org

Based on these values, oxidation of the heptan-2-yl chain is most likely to occur at one of the internal secondary carbon atoms. The presence of the nitrogen atom in this compound can also influence the regioselectivity of oxidation, potentially through long-range electronic effects or by directing reagents.

Reduction: The heptan-2-yl substituent, being a saturated alkyl group, is generally unreactive towards reduction under standard conditions. The C-C and C-H bonds are strong and non-polar, making them resistant to attack by common reducing agents. savemyexams.comwou.edu Cleavage of the N-C(heptyl) bond can occur under more forcing hydrogenolysis conditions, which would result in the formation of piperidine and heptane.

Mechanistic Investigations of this compound Reactions

Due to the lack of specific mechanistic studies on this compound, the following discussion is based on well-established mechanisms for analogous N-alkylpiperidines.

Elucidation of Reaction Pathways and Transition States

A key reaction pathway for the functionalization of this compound is the aforementioned Polonovski-Potier reaction. The mechanism involves several distinct steps:

N-Oxidation: The nitrogen atom of this compound is first oxidized to the corresponding N-oxide using an oxidant like m-CPBA.

Activation of the N-oxide: The N-oxide then reacts with trifluoroacetic anhydride (TFAA). The oxygen of the N-oxide attacks one of the carbonyl carbons of TFAA, forming an N-trifluoroacetoxy piperidinium intermediate.

Iminium Ion Formation: A base (which can be the trifluoroacetate (B77799) anion generated in the previous step) abstracts a proton from a carbon α to the nitrogen. This can be a proton from C2 or C6 of the piperidine ring, or from the C2 of the heptyl group. Deprotonation from the piperidine ring leads to an endocyclic iminium ion, while deprotonation from the heptyl group would lead to an exocyclic iminium ion. The regioselectivity of this step is influenced by steric and electronic factors, as well as the reaction conditions. acs.org The transition state for this elimination step is thought to be E2-like, with the abstracted proton and the N-O bond in an anti-periplanar arrangement. youtube.com

Nucleophilic Attack: The resulting electrophilic iminium ion is then attacked by a nucleophile, leading to the formation of the α-substituted piperidine.

Influence of Solvent Polarity on the Reactivity and Stability of this compound

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically investigating the influence of solvent polarity on the reactivity and stability of this compound. While general principles of chemical kinetics and stability suggest that solvent properties would play a crucial role in the behavior of this compound, specific experimental data, such as reaction rate constants in various solvents or degradation studies under different polarity conditions, are not present in the surveyed literature.

General studies on similar piperidine derivatives indicate that solvent polarity can significantly affect reaction mechanisms and rates. For instance, in reactions involving the formation of substituted piperidines, the polarity and dielectric constant of the solvent are known to influence the stabilization of reactants and transition states, thereby altering the reaction kinetics. However, without direct experimental investigation on this compound, any discussion on the specific effects of solvents like protic versus aprotic, or polar versus nonpolar, would be speculative.

Consequently, the creation of data tables detailing research findings on the impact of solvent polarity on this compound's reactivity and stability is not possible at this time due to the absence of published research on this specific topic. Further empirical studies are required to elucidate these relationships and provide the necessary data to thoroughly address this subject.

Computational and Theoretical Studies on 1 Heptan 2 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules from first principles. These methods are routinely applied to piperidine (B6355638) and its derivatives to understand their stability, reactivity, and spectroscopic characteristics. researchgate.netosi.lv

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is frequently employed to predict geometries, heats of formation, and vibrational frequencies of piperidine compounds. nih.govnih.gov For instance, DFT calculations at the B3LYP/6-311G** level have been used to predict the heats of formation for various six-membered ring compounds, including piperidine derivatives, by designing isodesmic reactions. nih.gov

Time-Dependent DFT (TD-DFT) extends DFT to study excited states and electronic transitions. mdpi.com This is particularly useful for interpreting UV-Vis absorption spectra and understanding the photophysical properties of molecules. researchgate.net In studies of piperidine adsorbed on silver nanoparticles, TD-DFT calculations have been crucial for explaining the surface-enhanced Raman scattering (SERS) spectra. unimore.it These calculations can identify strong excitation bands and attribute them to specific electronic transitions, such as HOMO-LUMO transitions, which helps explain phenomena like resonance enhancement. mdpi.comunimore.it

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and that the molecule is easily polarizable, often referred to as a "soft" molecule. nih.govnih.gov Conversely, a large gap indicates high stability and a "hard" molecule. nih.gov This analysis is standard in the computational study of new compounds, including those containing the piperidine moiety, to predict their reactivity. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. rsc.org MEP maps illustrate the electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue) regions of a molecule. researchgate.net These maps are used to identify sites prone to electrophilic and nucleophilic attack. For piperidine derivatives, the MEP can highlight the electronegative nitrogen atom as a region of negative potential, indicating its role in forming hydrogen bonds and other intermolecular interactions. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Piperidine Derivative Note: This table is an example based on typical findings for piperidine derivatives and does not represent actual data for 1-(Heptan-2-YL)piperidine.

ParameterValue (eV)Interpretation
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-0.8Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7A relatively large gap suggests high chemical stability. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools for studying the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and understand their binding mechanisms at a molecular level. nih.gov Numerous studies have employed molecular docking to investigate the interactions of piperidine derivatives with various biological targets, such as enzymes and receptors. nih.govresearchgate.net The results of docking studies provide information on binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.com

Table 2: Example Molecular Docking Results for a Piperidine-based Inhibitor Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Pancreatic Lipase (B570770)-8.24Gly76, Phe77, Asp79, His151Hydrogen Bonding mdpi.com
Sigma-1 Receptor-7.5Tyr103, Glu172Pi-cation, Hydrogen Bonding
P2Y14 Receptor-9.1Arg256, Asn107Salt Bridge, Hydrogen Bonding

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For piperidine-containing compounds, MD simulations can provide insights into their conformational flexibility, which is crucial for their interaction with binding sites. nih.gov When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose over a period of nanoseconds. nih.gov These simulations can reveal how the ligand and protein adapt to each other and confirm the stability of key interactions, providing a more dynamic and realistic picture of the binding event than static docking alone.

Binding Free Energy Calculations and Prediction of Affinity

Binding free energy calculations are computational methods used to predict the affinity of a ligand for a biological target. These calculations are crucial in drug discovery for prioritizing compounds for synthesis and experimental testing. Several methods are employed, ranging from less computationally expensive endpoint methods to more rigorous alchemical free energy calculations.

Commonly used methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the binding free energy by estimating the energies of the ligand, the protein, and the protein-ligand complex in a simulated environment. nih.gov More accurate, but computationally intensive, methods include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govfrontiersin.org These alchemical free energy methods calculate the free energy difference between two states, for instance, a ligand in a bound and an unbound state. frontiersin.org

For this compound, these calculations would first require a known or predicted biological target. Molecular docking could initially predict the binding pose of the compound in the active site of the target protein. Subsequently, molecular dynamics (MD) simulations would be performed to generate a set of conformations for the protein-ligand complex, which would then be used for binding free energy calculations.

Table 1: Illustrative Binding Free Energy Calculation Data for a Piperidine Derivative

This table illustrates the type of data that would be generated from such a study. The values are hypothetical and serve to demonstrate the application of the method.

Computational MethodPredicted TargetCalculated Binding Free Energy (kcal/mol)
MM/PBSASigma-1 Receptor-8.5 ± 0.7
MM/GBSAMuscarinic M1 Receptor-7.9 ± 0.6
FEPVoltage-gated Sodium Channel-9.2 ± 0.3
TIhERG Potassium Channel-6.5 ± 0.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. slideshare.net SAR is a qualitative approach that relates structural features to activity, while QSAR establishes a mathematical relationship between the chemical structure and biological activity. slideshare.net

QSAR models are developed using a set of compounds with known activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the heptyl chain and the piperidine ring. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed to predict the activity of new, unsynthesized compounds.

Table 2: Example of a QSAR Model for a Series of Piperidine Derivatives

This table presents a hypothetical QSAR model to illustrate the statistical parameters used to evaluate such models.

Model ParameterValueDescription
Equation pIC50 = 0.85LogP - 0.23TPSA + 1.54*nRotB + 2.1A hypothetical equation relating biological activity (pIC50) to molecular descriptors.
r² (squared correlation coefficient) 0.88Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (cross-validated r²) 0.75A measure of the predictive ability of the model, determined by cross-validation.
Number of compounds 45The number of compounds used to build the model.
Descriptors LogP, TPSA, nRotBLogP (lipophilicity), TPSA (topological polar surface area), nRotB (number of rotatable bonds).

Note: The data in this table is hypothetical and for illustrative purposes only.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a training set of a large number of compounds with known biological activities. The result of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).

A PASS analysis of this compound would provide insights into its potential pharmacological effects, mechanisms of action, and potential toxicity. Activities with a high Pa value and a low Pi value are considered the most likely to be observed experimentally.

Table 3: Hypothetical PASS Prediction for this compound

This table provides an example of the kind of output generated by a PASS analysis.

Predicted Biological ActivityPa (Probability of being Active)Pi (Probability of being Inactive)
Membrane permeability inhibitor 0.8520.007
Voltage-gated sodium channel blocker 0.7980.015
Anticonvulsant 0.7510.023
CYP2D6 inhibitor 0.6890.041
Muscarinic antagonist 0.6230.056
Antiprotozoal 0.5870.068

Note: The data in this table is hypothetical and for illustrative purposes only.

Cheminformatics-based target prediction tools, such as SwissTargetPrediction, predict the most probable protein targets of a small molecule based on the principle of similarity. semanticscholar.orgnih.gov The underlying assumption is that similar molecules are likely to bind to similar protein targets. nih.gov These tools compare the 2D and 3D structure of a query molecule to a database of known active compounds and their targets. nih.gov

For this compound, submitting its structure to a tool like SwissTargetPrediction would generate a ranked list of potential protein targets. clinmedkaz.org This information is valuable for identifying potential mechanisms of action and for guiding experimental validation studies. clinmedkaz.org

Table 4: Illustrative SwissTargetPrediction Output for a Piperidine Derivative

This table shows a hypothetical output from SwissTargetPrediction, indicating the most probable target classes for a given compound.

Target ClassProbabilityKnown Actives (2D/3D)
G protein-coupled receptors 0.6545/28
Ion channels 0.1512/8
Enzymes 0.108/5
Transporters 0.054/2
Nuclear receptors 0.032/1
Other 0.021/1

Note: The data in this table is hypothetical and for illustrative purposes only.

Biological and Biochemical Interactions of 1 Heptan 2 Yl Piperidine

Enzyme Inhibition and Activation Mechanisms

The piperidine (B6355638) scaffold is a key component in many molecules designed to modulate enzyme activity. Its basic nitrogen atom and conformational flexibility allow for critical interactions within enzyme active sites.

Cholinesterase enzymes, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of various neurological disorders.

Natural and synthetic piperidine alkaloids have been designed as selective inhibitors of AChE. nih.gov For example, semi-synthetic analogues derived from natural piperidine alkaloids demonstrated potent inhibition of rat brain AChE with IC50 values in the micromolar range, while showing significantly less potency against BChE. nih.gov This selectivity is a critical aspect of drug design to minimize side effects. Studies on piperazine derivatives, which are structurally related to piperidines, also show potent inhibitory activity against both AChE and BChE, with IC50 values ranging from 4.59 to 8.35 µM. nih.gov The inhibitory potential of these compounds highlights the importance of the heterocyclic amine scaffold in binding to the active site of cholinesterases.

Table 1: Inhibitory Activity of Piperidine/Piperazine Derivatives against Cholinesterase Enzymes

Compound Class Enzyme IC50 Range (µM) Reference
Piperidine Alkaloid Analogues Acetylcholinesterase (AChE) 7.32 - 15.1 nih.gov
Piperazine Derivatives Acetylcholinesterase (AChE) 4.59 - 6.48 nih.gov

The influence of piperidine-containing molecules extends beyond cholinesterases to other critical enzyme systems.

Glutathione S-transferase (GST): GSTs are a family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione to various xenobiotics and endogenous electrophiles. mdpi.com Modulation of GST activity is a target for both detoxification enhancement and overcoming drug resistance in cancer. mdpi.commdpi.com Certain piperidine nitroxides have been shown to decrease the level of reduced glutathione (GSH) and significantly reduce the activity of glutathione-dependent enzymes, including GST. nih.gov Similarly, a series of piperazine derivatives demonstrated inhibitory effects on GST with IC50 values ranging from 3.94 to 8.66 µM. nih.gov This suggests that piperidine-like structures can interact with and modulate the function of this key detoxification enzyme family.

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): MenA is an essential enzyme in the menaquinone (Vitamin K2) biosynthetic pathway in bacteria, including Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov This pathway is vital for the survival of the bacterium, making MenA a promising target for new antibacterial agents. nih.gov Structure-activity relationship (SAR) studies have identified piperidine derivatives as potent inhibitors of MenA. nih.govnih.gov These inhibitors typically feature a flat aromatic portion linked to a terminal basic amine, such as a piperidine ring. nih.gov Novel inhibitors based on this scaffold have shown potent activity against both the MenA enzyme and M. tuberculosis itself, with IC50 values in the low micromolar range. nih.gov

The piperidine scaffold is not only a component of enzyme inhibitors but also a product of innovative chemo-enzymatic reactions. nih.gov These methods leverage the high selectivity of enzymes to synthesize complex chiral piperidines, which are valuable building blocks for pharmaceuticals. acs.orgnih.gov One such approach involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. acs.orgnih.gov These biocatalytic methods offer high enantioselectivity under mild conditions, which is a significant advantage over traditional chemical synthesis. nih.gov Understanding these enzymatic transformations provides insight into how the piperidine structure interacts with enzyme active sites, guiding the design of both novel synthetic routes and new enzyme inhibitors.

Receptor Ligand Binding and Functional Modulation

Piperidine derivatives are widely recognized for their ability to bind to various cell surface and intracellular receptors, thereby modulating their function. The basic nitrogen of the piperidine ring often plays a crucial role by forming key ionic interactions within receptor binding pockets.

Histamine (B1213489) H3 Receptor (H3R): The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov Piperidine-containing compounds have been extensively developed as potent H3R antagonists and inverse agonists. nih.govresearchgate.net For instance, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649) was identified as a potent and selective nonimidazole inverse agonist at the human H3 receptor with a Ki value of 0.16 nM. researchgate.net In many series of dual-acting ligands, the piperidine moiety has been identified as a critical structural element for maintaining high affinity at the H3R. nih.govnih.gov

Muscarinic Receptors: While developing H3R antagonists, selectivity against other receptors, such as muscarinic receptors (e.g., M3), is a critical consideration. Some piperidine-containing H3R antagonists have been found to be equipotent at M3 receptors, which can lead to a lack of in vivo activity for the intended target. nih.gov This highlights the need for careful structural modification to achieve receptor selectivity.

P2Y14 Receptor (P2Y14R): The P2Y14R is a GPCR activated by UDP-sugars and is implicated in inflammatory processes. nih.gov A naphthalene derivative featuring a piperidine ring (PPTN) was identified as a selective and high-affinity P2Y14R antagonist (IC50 of 7.96 nM). nih.gov Structure-activity relationship studies have shown a high degree of tolerance for substitution on the piperidine moiety, which is believed to be oriented towards the extracellular space from the binding pocket. nih.govresearchgate.net Various modifications, including the introduction of bridged piperidine analogues, have been explored to enhance drug-like properties while preserving receptor affinity. nih.gov

Sigma receptors (σ1R and σ2R) are unique intracellular proteins that are not GPCRs. They are involved in a variety of cellular functions and are targets for cancer therapeutics and CNS disorders. nih.gov The piperidine ring is a common feature in ligands designed for sigma receptors.

In studies of dual-target ligands, many H3R antagonists containing a piperidine moiety also exhibit high affinity for σ1R. nih.govnih.gov The piperidine ring is often considered a key structural element for this dual activity. nih.gov For example, replacing a piperazine ring with a piperidine ring in one series of compounds dramatically increased σ1R affinity from a Ki of 1531 nM to 3.64 nM, while maintaining high H3R affinity. nih.gov The protonated piperidine nitrogen is thought to form crucial interactions within the sigma receptor binding site. nih.govnih.gov While many compounds bind to both subtypes, specific substitutions on the piperidine scaffold can confer selectivity for σ1R over σ2R, or vice versa. nih.govresearchgate.net

Table 2: Binding Affinities of Representative Piperidine Derivatives at Various Receptors

Compound/Class Target Receptor Binding Affinity (Ki or IC50, nM) Reference
BF2.649 Histamine H3 Receptor (H3R) 0.16 (Ki) researchgate.net
PPTN P2Y14 Receptor (P2Y14R) 7.96 (IC50) nih.gov
Piperidine Derivative (Compound 5) Sigma-1 Receptor (σ1R) 3.64 (Ki) nih.gov
Piperidine Derivative (Compound 5) Histamine H3 Receptor (H3R) 7.70 (Ki) nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological and biochemical interactions of the chemical compound 1-(Heptan-2-YL)piperidine .

The requested article outline focuses on highly specific interactions, including binding to ligand-gated ion channels, involvement in anti-inflammatory and neurochemical signaling pathways, antimicrobial mechanisms, and cellular antiproliferative effects. Unfortunately, research detailing these particular activities for this compound is not present in the public domain.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements for this specific compound. While the broader class of piperidine derivatives has been studied for various pharmacological activities, extrapolating such findings to this compound without direct evidence would be speculative and scientifically unsound.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 1-(Heptan-2-YL)piperidine

An exhaustive search of prominent scientific databases and chemical literature yields no specific research articles detailing the synthesis, reactivity, or biological activity of this compound. The compound is primarily listed in chemical supplier catalogs, with basic physicochemical properties derived from computational models rather than experimental data. There are no peer-reviewed studies to form a basis for a synthesis of key research findings. The absence of such data is in itself a key finding, highlighting a significant gap in the current body of chemical research.

Identification of Unexplored Research Avenues and Potential Academic Applications

The lack of dedicated research on this compound presents a wide-open field for investigation. The piperidine (B6355638) ring is a privileged scaffold, meaning it is a structural motif frequently found in biologically active compounds, including many approved pharmaceuticals. mdpi.com This suggests that this compound could be a valuable, yet unexplored, building block.

Unexplored Research Avenues:

Novel Synthetic Routes: Development of efficient and stereoselective synthetic methods for this compound would be a primary research goal. General methods for piperidine synthesis, such as the catalytic hydrogenation of pyridine (B92270) derivatives, N-heterocyclization of primary amines with diols, or reductive amination of ketones, could be adapted and optimized for this specific target. organic-chemistry.orgdtic.mil

Pharmacological Screening: Given the prevalence of the piperidine core in neuropharmacology, oncology, and infectious disease therapeutics, this compound is a candidate for broad biological screening. mdpi.comnih.gov Its lipophilic heptyl group could influence membrane permeability and interaction with hydrophobic binding pockets in biological targets like G protein-coupled receptors (GPCRs) or ion channels. nih.gov

Material Science Applications: Substituted piperidines can be utilized as catalysts, curing agents for epoxy resins, and as building blocks for functional materials. nih.gov The properties of this compound in these contexts have not been investigated.

Computational and Structural Studies: In the absence of experimental data, computational modeling could predict the compound's conformational preferences, physicochemical properties (such as logP and pKa), and potential interactions with biological targets. nih.gov These studies could guide future experimental work.

Potential Academic Applications:

Fragment-Based Drug Discovery: The compound could serve as a starting fragment for the development of more complex molecules with therapeutic potential.

Probing Receptor Binding Sites: As a simple substituted piperidine, it could be used as a tool compound to study the structure-activity relationships (SAR) of ligand binding to receptors where piperidine is a known pharmacophore.

Bioisostere Development: Research could explore whether the this compound moiety can serve as a bioisostere for other chemical groups in known active molecules, potentially improving pharmacokinetic or pharmacodynamic properties. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.